molecular formula C18H19NO2 B8575433 p-Cyclohexylphenyl nicotinate CAS No. 3468-32-4

p-Cyclohexylphenyl nicotinate

Cat. No. B8575433
CAS RN: 3468-32-4
M. Wt: 281.3 g/mol
InChI Key: WZPVEPWPLQMODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Cyclohexylphenyl nicotinate is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Cyclohexylphenyl nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Cyclohexylphenyl nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3468-32-4

Product Name

p-Cyclohexylphenyl nicotinate

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(4-cyclohexylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C18H19NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2

InChI Key

WZPVEPWPLQMODU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.6 g (100 mmol) of cyclohexylphenol and 19 g (106 mmol) of nicotinic acid chloride hydrochloride was mixed with 250 ml of dry pyridine and kept at 40° C. for 4 hours. Subsequently, the mixture was cooled in the ice bath, and water added in portions. After addition of 10 ml of water a clear solution was obtained. Water (50 ml) was admixed until strong turbidity appeared. After stirring the mixture for a longer period of time the product crystallized in the ice bath. The precipitate was sucked off, freed from pyridine by washing with water and dried. A second fraction as obtained from the filtrate by further adding water (60 ml).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.